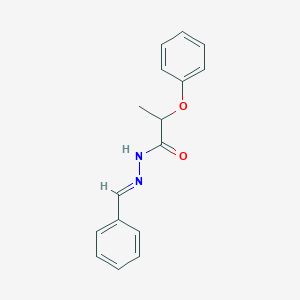

N'-benzylidene-2-phenoxypropanohydrazide

説明

特性

分子式 |

C16H16N2O2 |

|---|---|

分子量 |

268.31 g/mol |

IUPAC名 |

N-[(E)-benzylideneamino]-2-phenoxypropanamide |

InChI |

InChI=1S/C16H16N2O2/c1-13(20-15-10-6-3-7-11-15)16(19)18-17-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,18,19)/b17-12+ |

InChIキー |

KEROMGGTCHNRIM-SFQUDFHCSA-N |

SMILES |

CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=CC=C2 |

異性体SMILES |

CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC=CC=C2 |

正規SMILES |

CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Physicochemical Properties

However, inferences can be drawn from analogs:

Molecular Docking and SAR Studies

- N-Benzylidene-2-(2-phenoxyphenyl) acetohydrazide (9a): Docking studies revealed hydrogen bonding between the phenoxy oxygen and Arg120 of COX-2, critical for inhibition .

- Benzimidazole Derivatives: The benzimidazole core interacts with bacterial DNA gyrase, explaining antimicrobial activity .

Predicted SAR for Target Compound:

- The propanohydrazide chain may adopt a conformation that optimizes hydrophobic interactions with enzyme active sites.

- The benzylidene moiety’s planar structure likely facilitates π-π stacking with aromatic residues in target proteins .

準備方法

Acid Chloride Route

This method involves converting 2-phenoxypropanoic acid to its acid chloride derivative, followed by reaction with hydrazine hydrate.

-

Step 1: Acid Chloride Formation

2-Phenoxypropanoic acid is treated with thionyl chloride (SOCl₂) in anhydrous methylene chloride under reflux conditions. The reaction typically completes within 4–6 hours, yielding 2-phenoxypropanoyl chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in methylene chloride for the next step. -

Step 2: Hydrazide Synthesis

The acid chloride is added dropwise to a chilled (−70°C) slurry of hydrazine hydrate in methylene chloride. Maintaining low temperatures prevents side reactions, such as bis-acylation. The mixture is stirred for 12–24 hours, followed by neutralization with sodium bicarbonate. The hydrazide precipitates upon cooling and is recrystallized from ethanol/water (yield: 85–94%).

Ester Hydrazinolysis Route

An alternative approach starts with ethyl 2-phenoxypropanoate:

-

Ethyl 2-phenoxypropanoate is refluxed with hydrazine hydrate in methanol for 5–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). The product is isolated by pouring the mixture into ice water, yielding 2-phenoxypropanohydrazide as a crystalline solid (m.p. 62–64°C).

Condensation with Benzaldehyde

The final step involves condensing 2-phenoxypropanohydrazide with benzaldehyde to form the target Schiff base.

Reaction Conditions

-

Solvent System : Ethanol is preferred due to its ability to dissolve both reactants and facilitate proton transfer.

-

Catalyst : Hydrochloric acid (2–3 drops) accelerates imine formation by polarizing the carbonyl group of benzaldehyde.

-

Molar Ratio : A 1:1 molar ratio of hydrazide to benzaldehyde minimizes side products like bis-hydrazones.

-

Temperature and Time : The reaction proceeds at room temperature (25°C) for 24 hours or under reflux (78°C) for 4–6 hours. Prolonged heating beyond 15 hours risks decomposition.

Workup and Purification

Post-reaction, the mixture is concentrated under vacuum and neutralized with sodium bicarbonate. The crude product is washed with cold water to remove unreacted benzaldehyde and recrystallized from ethanol. Yield ranges from 75% (room temperature) to 88% (reflux).

Structural Characterization and Analytical Data

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds (e.g., N′-[(E)-benzylidene]-2-(6-methoxynaphthalen-2-yl)propanohydrazide) reveals an extended conformation with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice.

Optimization Strategies and Yield Comparison

| Parameter | Acid Chloride Route | Ester Hydrazinolysis Route |

|---|---|---|

| Yield | 85–94% | 78–85% |

| Reaction Time | 12–24 hours | 5–8 hours |

| Purity (HPLC) | >98% | 95–97% |

| Side Products | Bis-acylhydrazides | Ethanol self-condensation |

Key observations:

-

The acid chloride route offers higher yields but requires stringent temperature control.

-

Ester hydrazinolysis is faster but less efficient due to competing ester hydrolysis.

Industrial-Scale Considerations

Patent US8110705B2 highlights critical factors for large-scale synthesis:

-

Solvent Volume : Methylenchloride must be proportional to batch size to ensure uniform mixing.

-

Hydrazine Handling : Pre-chilling methylenchloride to −70°C prevents hydrazine crystallization on reactor walls.

-

Impurity Control : Maintaining temperatures below 90°C during acid washing avoids product precipitation.

Biological Relevance and Applications

While beyond the scope of preparation methods, it is noteworthy that structurally similar hydrazides exhibit α-glucosidase inhibitory activity (IC₅₀: 9.26 μM) and anti-inflammatory properties . These findings underscore the pharmacological potential of this compound derivatives.

Q & A

Basic: What are the optimized synthetic routes and critical reaction conditions for N'-benzylidene-2-phenoxypropanohydrazide?

Answer:

The compound is typically synthesized via a condensation reaction between a benzaldehyde derivative and 2-phenoxypropanohydrazide. Key parameters include:

- Catalyst : Acetic acid is commonly used to protonate the carbonyl group, facilitating nucleophilic attack by the hydrazide .

- Temperature : Reactions are conducted under reflux (e.g., 80°C) to enhance kinetics while avoiding decomposition .

- Solvent : Polar aprotic solvents (e.g., ethanol) improve solubility and yield .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane mixtures tracks reaction progress .

Yields typically range from 70–90% after recrystallization in methanol .

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and hydrogen bonding (e.g., NH protons at δ 10–12 ppm) .

- Infrared (IR) Spectroscopy : Stretching bands for C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 371.5 for related hydrazides) confirm molecular weight .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .

Advanced: How can researchers design experiments to study coordination chemistry with transition metals?

Answer:

- Metal Selection : Use Cu(II), Co(II), or Zn(II) salts due to their affinity for hydrazide ligands .

- Reaction Conditions : Reflux equimolar ratios of the compound and metal acetate in ethanol for 8–10 hours .

- Characterization :

- UV-Vis Spectroscopy : Detect d-d transitions (e.g., Cu(II) complexes show bands at ~600 nm) .

- Single-Crystal X-ray Diffraction : Resolve binding modes (e.g., bidentate coordination via carbonyl and hydrazine groups) .

- Stoichiometry : Job’s method or molar ratio plots determine metal-ligand ratios .

Advanced: What computational approaches predict the reactivity and electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) :

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock .

- InChI Key : Utilize structural identifiers (e.g., InChI=1S/C18H14N2O3...) from databases for reproducibility .

Advanced: How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Answer:

- Purity Verification : Re-characterize compounds using HPLC and elemental analysis to rule out impurities .

- Assay Standardization : Ensure consistent protocols (e.g., pH, temperature, substrate concentration) across studies .

- Structural Analogs : Compare activities of derivatives (e.g., methoxy vs. nitro substituents) to identify pharmacophores .

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to evaluate effect sizes across datasets .

Basic: What are the common chemical derivatization strategies for enhancing solubility or bioactivity?

Answer:

- Functionalization : Introduce sulfonyl or acetyl groups via nucleophilic substitution at the phenoxy moiety .

- Metal Complexation : Enhance stability and bioavailability through coordination (e.g., Cu(II) complexes show improved anti-inflammatory activity) .

- Hybridization : Attach bioactive moieties (e.g., benzimidazole) via Schiff base formation .

Advanced: How can stability studies (e.g., thermal, photolytic) be conducted for this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically >200°C for hydrazides) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

- Solution Stability : Assess pH-dependent hydrolysis (e.g., rapid degradation in acidic conditions) .

Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?

Answer:

- Solvent Selection : Use mixed solvents (e.g., methanol/chloroform) to slow crystallization and improve crystal quality .

- Temperature Gradients : Gradual cooling from 50°C to 4°C reduces lattice defects .

- Seeding : Introduce microcrystals to induce nucleation in supersaturated solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。